2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide group, a chloro substituent, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and further heating to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone moiety but has a fluoro substituent instead of a chloro group.
tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Another related compound used in the preparation of phthalazinone derivatives.
Uniqueness
The uniqueness of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloro substituent, in particular, allows for unique substitution reactions that are not possible with its fluoro analogs .
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
InChI Key |
NTLZFGUZGRJMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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